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Note on Nomenclature: The compound AZD9291, also known by its generic name osimertinib

and trade name Tagrisso®, is a third-generation epidermal growth factor receptor (EGFR)

tyrosine kinase inhibitor (TKI). AZ7550 is an active metabolite of osimertinib.[1] This guide

focuses on the comprehensive data available for the parent compound, AZD9291 (osimertinib),

in treating non-small cell lung cancer (NSCLC) with various EGFR mutations.

Osimertinib is a potent, irreversible EGFR-TKI designed to selectively inhibit both EGFR-

sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance

mutation, while sparing wild-type EGFR.[2][3][4] This selectivity profile aims to enhance

therapeutic efficacy and reduce the toxicities associated with first and second-generation

EGFR inhibitors.[5] This guide provides a comparative analysis of osimertinib's effects on

different EGFR mutations, supported by preclinical and clinical data.

Preclinical Efficacy of Osimertinib
The in vitro potency of osimertinib has been evaluated against various EGFR mutant cell lines.

The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against

both sensitizing and T790M resistance mutations.
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Cell Line
EGFR Mutation
Status

Osimertinib IC50
(nM)

Reference

PC-9 Exon 19 deletion 13 [6]

H3255 L858R
Comparable to

erlotinib
[6]

PC-9ER
Exon 19 deletion +

T790M
13 [6]

H1975 L858R + T790M 5 [6]

LoVo Exon 19 deletion 12.92 [7]

LoVo L858R/T790M 11.44 [7]

LoVo Wild-Type EGFR 493.8 [7]

Clinical Efficacy of Osimertinib
Clinical trials have consistently demonstrated the efficacy of osimertinib in patients with EGFR-

mutated NSCLC. Notably, differences in treatment outcomes have been observed between

patients harboring exon 19 deletions and those with the L858R mutation.
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Patient Cohort EGFR Mutation
Objective
Response Rate
(ORR)

Study/Reference

T790M-Positive

NSCLC
Exon 19 deletion 69.7% [8]

T790M-Positive

NSCLC
L858R 38.9% [8]

T790M-Positive

NSCLC
Overall 58.8% [8]

First-Line Treatment

(FLAURA trial)
Overall Not specified [9]

Neoadjuvant

Treatment
Exon 19 deletion

5/7 patients had a

partial response
[10]

Neoadjuvant

Treatment
L858R

1/6 patients had a

partial response
[10]

Progression-Free Survival (PFS)
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Patient Cohort EGFR Mutation
Median
Progression-Free
Survival (PFS)

Study/Reference

T790M-Positive

NSCLC
Exon 19 deletion 8.0 months [8]

T790M-Positive

NSCLC
L858R 5.2 months [8]

First-Line Treatment

(FLAURA trial)
Exon 19 deletion 21.4 months [9]

First-Line Treatment

(FLAURA trial)
L858R 14.4 months [9]

First-Line Treatment

(Real-world data)
Exon 19 deletion 23.5 months [9]

First-Line Treatment

(Real-world data)
L858R 16.9 months [9]

Patients with Brain

Metastases
Exon 19 deletion 9.1 months [11]

Patients with Brain

Metastases
L858R 5.3 months [11]

Signaling Pathways and Mechanism of Action
Osimertinib exerts its therapeutic effect by inhibiting the downstream signaling pathways

activated by mutant EGFR.
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EGFR Signaling Pathways

Osimertinib covalently binds to the cysteine-797 residue in the ATP-binding pocket of the EGFR

kinase domain, leading to irreversible inhibition.
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Mechanism of Action of Osimertinib

Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of osimertinib on cancer cell lines.
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Materials:

NSCLC cell lines (e.g., PC-9, H1975)

96-well plates

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

Osimertinib (AZD9291)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO (Dimethyl sulfoxide)

Microplate reader

Procedure:

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL

of complete culture medium and incubate overnight.

Drug Treatment: Prepare serial dilutions of osimertinib in culture medium. Replace the

existing medium with 100 µL of medium containing various concentrations of the drug.

Include a vehicle control (DMSO).

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each

well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value.
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Western Blot Analysis of EGFR Pathway Proteins
This protocol is used to determine the effect of osimertinib on the phosphorylation status of

EGFR and its downstream signaling proteins.

Materials:

NSCLC cell lines

6-well plates

Osimertinib (AZD9291)

EGF (Epidermal Growth Factor)

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT)

HRP-conjugated secondary antibodies

ECL detection reagent

Chemiluminescence imaging system

Procedure:

Cell Culture and Treatment: Seed cells in 6-well plates. Once confluent, serum-starve the

cells overnight. Treat with desired concentrations of osimertinib for 2-4 hours, followed by

stimulation with EGF (100 ng/mL) for 15 minutes.
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Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and

transfer to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% BSA in TBST for 1 hour.

Incubate with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour

at room temperature.

Detection: Visualize protein bands using an ECL detection reagent and an imaging system.
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Experimental Workflow

Conclusion
The available preclinical and clinical data demonstrate that osimertinib is a highly effective

inhibitor of EGFR-sensitizing and T790M resistance mutations. However, there is evidence

suggesting a differential efficacy in patients with exon 19 deletions compared to those with
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L858R mutations, with the former generally showing more favorable outcomes in terms of

response rates and progression-free survival.[8][9][11] These findings have important

implications for patient stratification in clinical trials and the development of next-generation

EGFR inhibitors. Further research is warranted to elucidate the underlying molecular

mechanisms for these differences and to explore strategies to improve outcomes for all

patients with EGFR-mutated NSCLC.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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